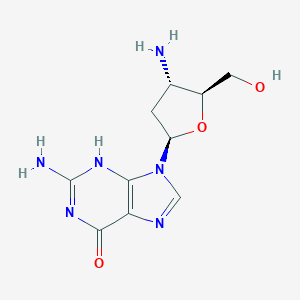

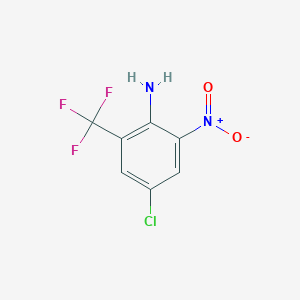

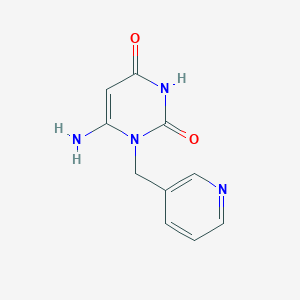

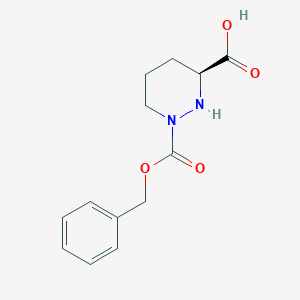

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

説明

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, also known as 3,4-Dihydroxyphenylalanine (DOPA), is an important amino acid that plays a vital role in human physiology. It is a precursor for the neurotransmitters dopamine, norepinephrine, and epinephrine. DOPA is also involved in the biosynthesis of melanin, the pigment responsible for skin and hair color. This amino acid is a key component of the body’s metabolic processes and is found in many foods and supplements.

科学的研究の応用

Synthesis and Derivatives

- Diastereoselective Synthesis: Jain (2019) reports a method for synthesizing compounds like bestatin and (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, using a proline-catalyzed α-hydroxylation derived from d-phenylalanine. This method is notable for its high yield and diastereoselectivity, offering a pathway for synthesizing similar compounds and their analogues (Jain, 2019).

- Derivative Applications: The compound's derivatives have been explored in various contexts. For example, (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid, a closely related derivative, was synthesized and used in the production of peptides like thalassospiramide G, which shows potential for inhibiting nitric oxide production (Um et al., 2013).

Pharmaceutical Research

- HIV-Protease Assay: A derivative, (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, has been used in the synthesis of oligopeptides to create HIV-protease substrates, demonstrating the potential of similar compounds in medical research (Badalassi et al., 2002).

- Renin Inhibitors: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivatives have been investigated as potential renin inhibitors. These studies highlight the molecule's relevance in designing non-peptidic inhibitors for therapeutic applications (Winiecka et al., 2010).

Enzyme Inhibition

- MMP12 Inhibition: Stictamides A-C, containing the 4-amino-3-hydroxy-5-phenylpentanoic acid residue, have been isolated and shown to inhibit MMP12, a matrix metalloproteinase, suggesting potential applications in cancer treatment and other diseases involving proteases (Liang et al., 2011).

Natural Product Synthesis

- Marine Bacteria Derivatives: Actinoramides A-C, derived from marine bacteria, include the 4-amino-3-hydroxy-5-phenylpentanoic acid unit. These compounds demonstrate the role of such amino acid derivatives in natural product chemistry (Nam et al., 2011).

作用機序

Target of Action

The compound “(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid” is also known as Domoic Acid . It is a kainic acid-type neurotoxin . Its primary target is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system as it is involved in excitatory neurotransmission .

Mode of Action

Domoic Acid interacts with its target, the Glutamate receptor, and causes an overstimulation of the receptor . This overstimulation can lead to an excessive influx of calcium ions into the cell, which can cause cell damage or death .

Biochemical Pathways

Domoic Acid affects the glutamatergic system, which is involved in various neurological processes, including learning and memory . Overstimulation of the glutamate receptors can lead to excitotoxicity, a process that can cause cell death .

Pharmacokinetics

It is known that it can be absorbed into the body and distributed to various tissues, including the brain .

Result of Action

The overstimulation of the glutamate receptors by Domoic Acid can lead to a condition known as Amnesic Shellfish Poisoning (ASP) . Symptoms of ASP can include memory loss, brain damage, and in severe cases, death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Domoic Acid. For instance, it is produced by algae and can accumulate in shellfish, sardines, and anchovies . Therefore, the presence and concentration of Domoic Acid can be influenced by factors such as algal blooms, which can be affected by environmental conditions .

特性

IUPAC Name |

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQQUQHMLWDFB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472170 | |

| Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid | |

CAS RN |

72155-50-1 | |

| Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)